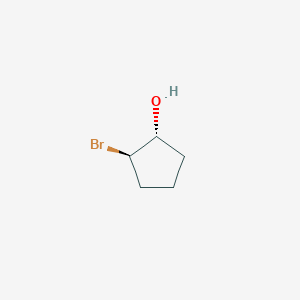![molecular formula C30H37NO6 B054765 (16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate CAS No. 22144-76-9](/img/structure/B54765.png)
(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate is a natural product found in Xylaria mellissii with data available.
Scientific Research Applications
Synthesis Techniques
- Facile Synthesis of Propellane-based Compounds : Research by Basavaiah and Satyanarayana (2001) describes a convenient synthesis technique for compounds similar to (16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.0¹,¹⁵]octadeca-3,9,13-trien-2-yl) acetate. This method utilizes acetates of the Baylis-Hillman adducts, indicating potential pathways for synthesizing complex compounds like the one (Basavaiah & Satyanarayana, 2001).
Crystal Structure Analysis
- Crystallography of Structurally Similar Compounds : Trujillo-Ferrara et al. (2004) conducted a study involving crystallographic analysis of compounds structurally similar to the one of interest. Their research provides insight into the geometric arrangement and interactions of such molecules, which can be vital for understanding the physical and chemical properties of (16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.0¹,¹⁵]octadeca-3,9,13-trien-2-yl) acetate (Trujillo-Ferrara et al., 2004).
Stereochemical Synthesis
- Stereocontrolled Synthesis of Steroid Derivatives : Research by Szájli et al. (2004) on the stereocontrolled synthesis of steroid derivatives could provide insights into methodologies that may be applicable to the synthesis of (16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.0¹,¹⁵]octadeca-3,9,13-trien-2-yl) acetate. Understanding the stereochemistry is crucial for developing pharmaceutical applications (Szájli et al., 2004).
Novel Complexes and Ligands
- Synthesis and Characterization of Novel Complexes : The work of Alcock et al. (1987) on the synthesis of metal complexes with penta-azamacrocyclic ligands might offer parallels in understanding the binding properties and potential applications of the compound , particularly in the context of its potential interactions with metals or other elements (Alcock et al., 1987).
Properties
| 22144-76-9 | |
Molecular Formula |
C30H37NO6 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(1R,5R)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17,22-26,33,36H,10,16H2,1-5H3,(H,31,35)/t17?,22?,23?,24?,25?,26?,29-,30-/m1/s1 |
InChI Key |
NAIODHJWOHMDJX-ABFHTFAFSA-N |
Isomeric SMILES |
CC1CC=CC2C(C(=C(C3[C@@]2(C(C=C[C@@](C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Appearance |
White powder |
| 22144-76-9 | |
Pictograms |
Acute Toxic; Health Hazard |
synonyms |
3-Benzyl-3,3a,6,6a,9,10,12,15-octahydro-6,12,15-trihydroxy-4,5,10,12-tetramethyl-1H-cycloundec[d]isoindole-1,11(2H)-dione 15-Acetate; _x000B_(7S,13E,16S,18R,19E,21R)-21-(acetyloxy)-7,18-dihydroxy-16,18-dimethyl-10-phenyl-[11]Cytochalasa-5,13,19-triene-1,17- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


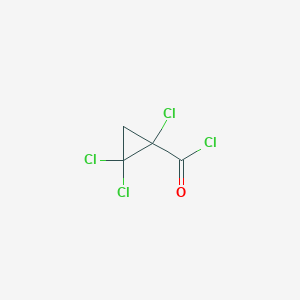
![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)
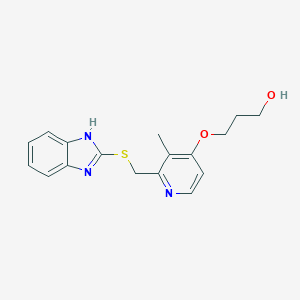
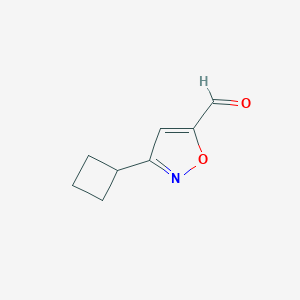
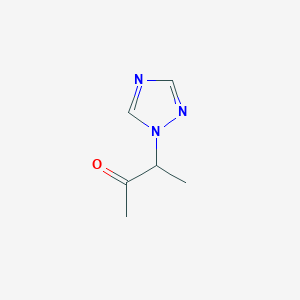
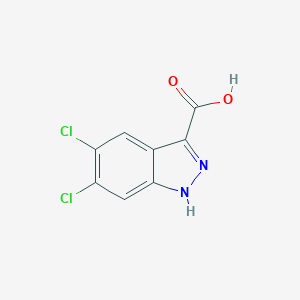



![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)
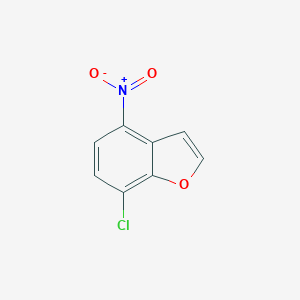
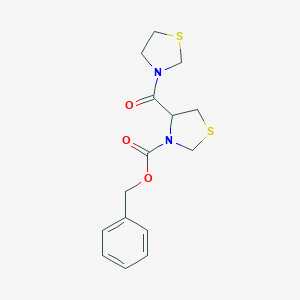
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
